molecular formula C22H22ClNO5 B11405080 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B11405080
M. Wt: 415.9 g/mol
InChI Key: WLLKQOKXMATXLF-UHFFFAOYSA-N
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Description

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with chloro, methoxy, and methyl groups, as well as an acetamide moiety linked to a methoxyphenyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents, methoxylating agents, and methylating agents.

    Acetamide Formation: The acetamide moiety is introduced by reacting the chromen-2-one derivative with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

    Linking the Methoxyphenyl Ethyl Group: The final step involves the coupling of the acetamide derivative with a methoxyphenyl ethyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate
  • 2-((4-methyl-6-oxo-6H-benzo©chromen-3-yl)oxy)acetamide

Uniqueness

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both chromen-2-one and acetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22ClNO5

Molecular Weight

415.9 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H22ClNO5/c1-13-15-10-17(23)20(28-3)12-19(15)29-22(26)16(13)11-21(25)24-9-8-14-6-4-5-7-18(14)27-2/h4-7,10,12H,8-9,11H2,1-3H3,(H,24,25)

InChI Key

WLLKQOKXMATXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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